molecular formula C13H17FN2O B5435005 (3-Fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone

(3-Fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B5435005
M. Wt: 236.28 g/mol
InChI Key: FMSVQQAYXKPDJV-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone: is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Coupling Reaction: The final step involves coupling the fluorophenyl group with the diazepane ring through a carbonyl linkage, typically using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

(3-Fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the diazepane ring can modulate the compound’s overall conformation and reactivity. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (3-Bromophenyl)(4-methyl-1,4-diazepan-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.

    (3-Methylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

  • The presence of the fluorine atom in (3-Fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

(3-fluorophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-15-6-3-7-16(9-8-15)13(17)11-4-2-5-12(14)10-11/h2,4-5,10H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSVQQAYXKPDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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